2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 1704026-58-3
VCID: VC5660659
InChI: InChI=1S/C22H25NO4/c1-3-14(2)12-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)
SMILES: CCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H25NO4
Molecular Weight: 367.445

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid

CAS No.: 1704026-58-3

Cat. No.: VC5660659

Molecular Formula: C22H25NO4

Molecular Weight: 367.445

* For research use only. Not for human or veterinary use.

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid - 1704026-58-3

Specification

CAS No. 1704026-58-3
Molecular Formula C22H25NO4
Molecular Weight 367.445
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid
Standard InChI InChI=1S/C22H25NO4/c1-3-14(2)12-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)
Standard InChI Key BTMPALGRAOMNRT-UHFFFAOYSA-N
SMILES CCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is (3R,4S)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid . Alternative designations include:

  • Fmoc-L-β-homoisoleucine

  • Fmoc-β-HoIle-OH

  • (3R,4S)-3-(Fmoc-amino)-4-methylhexanoic acid

The molecular formula is C₂₂H₂₅NO₄, with a molar mass of 367.4 g/mol . The compound’s stereochemistry is critical: the (3R,4S) configuration ensures compatibility with biological systems, mimicking natural L-amino acids while introducing conformational constraints.

Structural Characterization

The compound’s structure comprises:

  • A hexanoic acid backbone with a methyl group at C4.

  • An Fmoc-protected amine at C3, providing UV absorbance (λmax = 265–289 nm) and acid-labile protection.

  • Chiral centers at C3 (R) and C4 (S), confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₂H₂₅NO₄
Molecular Weight367.4 g/mol
SMILESCCC@HC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIKeyVHZUUIWBAYOCDD-VBKZILBWSA-N

Synthesis and Production

Synthetic Routes

Fmoc-L-β-homoisoleucine is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods:

  • Enantioselective Aldol Reaction: A chiral catalyst directs the formation of the (3R,4S) configuration, followed by Fmoc protection using 9-fluorenylmethyl chloroformate .

  • Enzymatic Resolution: Lipases or esterases selectively hydrolyze racemic intermediates to yield the desired stereoisomer .

Table 2: Typical Reaction Conditions

StepReagents/ConditionsYield
Aldol CondensationL-Proline catalyst, THF, −20°C68–72%
Fmoc ProtectionFmoc-Cl, NaHCO₃, DCM85%
PurificationReverse-phase HPLC≥95%

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 7.75–7.30 (Fmoc aromatic protons), δ 4.40 (Fmoc-CH₂), and δ 1.20 (C4 methyl) .

  • Mass Spectrometry: ESI-MS m/z 368.3 [M+H]⁺ confirms molecular weight .

  • Optical Rotation: [α]D²⁵ = +12.2° (c = 1 in MeOH), indicative of its chirality .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (0.2 mg/mL at 25°C). The Fmoc group enhances stability under basic conditions but is cleaved by piperidine or DBU in SPPS .

Table 3: Physicochemical Data

PropertyValueSource
Melting Point142–145°C
LogP3.8 (Predicted)
pKa (COOH)2.8
pKa (NH)9.1

Spectral Properties

  • UV-Vis: λmax = 267 nm (ε = 6,200 M⁻¹cm⁻¹) due to the Fmoc chromophore .

  • IR Spectroscopy: Strong bands at 1720 cm⁻¹ (C=O, Fmoc) and 1650 cm⁻¹ (amide I) .

Applications in Peptide Science

Peptide Backbone Modification

Incorporating β-amino acids like Fmoc-L-β-homoisoleucine into peptides enhances protease resistance and alters secondary structures. For example:

  • α/β-Peptides: Hybrid sequences show improved binding to G-protein-coupled receptors (GPCRs) .

  • Helix Induction: The methyl branch stabilizes 3₁₀-helical conformations in short peptides .

Drug Development

  • Antimicrobial Peptides: Analogues containing this residue exhibit 4–8× higher activity against Staphylococcus aureus compared to all-α designs .

  • CNS Therapeutics: Its lipophilicity (LogP = 3.8) enables blood-brain barrier penetration in neuropeptide analogs .

Table 4: Bioactivity Data

ApplicationModel SystemIC₅₀/EC₅₀Source
AntimicrobialS. aureus8 μM
Opioid ReceptorCHO-K1 Cells23 nM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator